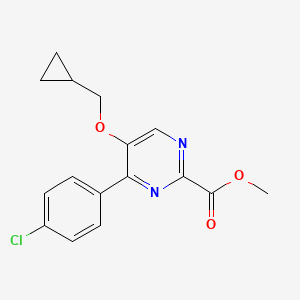
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chloro-phenyl group, a cyclopropylmethoxy group, and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrimidine intermediate with cyclopropylmethanol under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chloro-phenyl group but differs in the rest of its structure.
2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: Another compound with a chloro-phenyl group but with different functional groups and a pyrrolidine ring.
Uniqueness
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-16(20)15-18-8-13(22-9-10-2-3-10)14(19-15)11-4-6-12(17)7-5-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
FGGLKUWBUVPKMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















